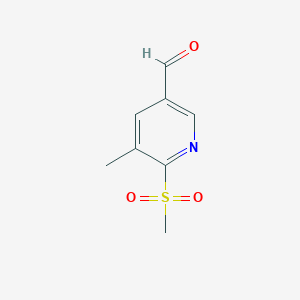

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde

Description

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde is a pyridine derivative characterized by three distinct functional groups:

- Methanesulfonyl group (-SO₂CH₃) at position 6 (electron-withdrawing, polar).

- Methyl group (-CH₃) at position 5 (moderate electron-donating, lipophilic).

- Carbaldehyde (-CHO) at position 3 (reactive, electrophilic).

Properties

IUPAC Name |

5-methyl-6-methylsulfonylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6-3-7(5-10)4-9-8(6)13(2,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDHZYOTAFXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine-3-carbaldehyde Core

A key intermediate in the synthesis is 2-chloro-5-methylpyridine-3-carbaldehyde, which can be prepared by a cyclization and formylation reaction starting from N-benzyl-N-(1-propenyl)acetamide. The process involves:

- Reaction of N-benzyl-N-(1-propenyl)acetamide with triphosgene or diphosgene in the presence of dimethylformamide (DMF) as a formylating reagent.

- The mole ratio of DMF to triphosgene/diphosgene is critical, typically maintained between 1:1 and 2:1.

- The reaction is initiated at low temperature (4°C) in an ice bath and then gradually heated to 75°C for 5 hours.

- The product is isolated by chromatographic purification, yielding 2-chloro-5-methylpyridine-3-carbaldehyde in up to 92% yield.

This method benefits from controlled reaction times (4-16 hours) and temperatures to optimize yield and purity, with the advantage of easy product isolation and shorter reaction times compared to traditional methods.

Introduction of the Methanesulfonyl Group

The methanesulfonyl substituent is typically introduced via sulfonylation of a suitable aromatic precursor or through coupling reactions involving methylsulfonyl-containing reagents. One approach involves:

- Conversion of 2-methyl-5-vinylpyridine to 2-methylpyridine-5-carbaldehyde through ozonolysis followed by reductive work-up with alkali metal hydrogen sulfite (e.g., sodium bisulfite).

- The aldehyde intermediate can form a bisulfite adduct, which is cleaved under basic conditions (pH ~10) to liberate the aldehyde.

- Subsequent reaction of the aldehyde with 4-(methylsulfonyl)benzyl halide in the presence of a base yields the methanesulfonyl-substituted product.

This multi-step process involves:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| a) | 2-methyl-5-ethylpyridine → 2-methyl-5-vinylpyridine | Catalytic reaction at 500–700°C |

| b) | Ozonolysis of vinylpyridine to aldehyde | Ozone/oxygen mixture at −12°C to 20°C, reductive work-up with NaHSO3 |

| c) | Formation of N,N-dialkylamino acetonitrile derivative | Reaction with dialkylamine and CN compound |

| d) | Coupling with 4-(methylsulfonyl)benzyl halide | Base-mediated substitution to yield final product |

The aldehyde isolation involves selective extraction with organic solvents such as ethyl acetate and pH adjustments to control bisulfite adduct formation and cleavage.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | N-benzyl-N-(1-propenyl)acetamide; 2-methyl-5-ethylpyridine |

| Formylation Reagent | Triphosgene or diphosgene with DMF |

| Reaction Temperature | Initial 4°C (ice bath), then 25°C to 75°C |

| Reaction Time | 4–16 hours |

| Oxidation Method | Ozonolysis with reductive work-up (NaHSO3) |

| Sulfonylation | Coupling with 4-(methylsulfonyl)benzyl halide under basic conditions |

| Yield of Key Intermediate | Up to 92% for 2-chloro-5-methylpyridine-3-carbaldehyde |

| Isolation Techniques | Chromatography, solvent extraction, pH adjustment |

Research Findings and Advantages

- The controlled use of triphosgene/diphosgene with DMF allows efficient and high-yield formylation, which is critical for the aldehyde functionality.

- The ozonolysis-reductive work-up sequence provides a clean conversion of vinylpyridine to the aldehyde without overoxidation.

- Formation and cleavage of bisulfite adducts enable purification and stabilization of the aldehyde intermediate.

- The sulfonylation step via benzyl halide coupling is efficient and allows introduction of the methanesulfonyl group with good regioselectivity.

- The overall synthetic route offers shorter reaction times, easier product isolation, and high yields compared to older methods.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes nucleophilic additions with amines, alcohols, and hydrazines:

Key Reactions:

-

Imine Formation : Reacts with primary amines (e.g., butylamine) to form Schiff bases under mild conditions (toluene, 40°C, piperidine base).

-

Hydrazone Synthesis : Condenses with hydrazines (e.g., phenylhydrazine) in ethanol, yielding hydrazones with applications in coordination chemistry.

Mechanistic Insight :

The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack. Steric hindrance from the 5-methyl group moderates reactivity at position 5 .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C, 12h) to yield biaryl derivatives.

-

Example : Coupling at position 4 of the pyridine ring achieves >75% yield due to sulfonyl-directed regioselectivity .

Table 1: Representative Suzuki-Miyaura Reactions

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 78 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | Toluene/EtOH | 82 |

Condensation Reactions

The aldehyde group facilitates condensations to form heterocycles:

Chromone Derivatives:

-

Three-component reactions with 3-formylchromones and phosphine oxides yield phosphinoyl-functionalized chromanones (DMF, 60°C, 4h) .

-

Key Intermediate : Imine formation precedes cyclization, driven by the electron-deficient pyridine ring .

Electrophilic Aromatic Substitution

The pyridine ring undergoes sulfonation and nitration at position 4, directed by the methanesulfonyl group:

Nitration:

-

Reaction with HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives (65% yield) .

-

Regioselectivity : Meta-directing effects of the sulfonyl group dominate over the methyl substituent .

Mechanistic Note :

Density functional theory (DFT) calculations confirm preferential attack at position 4 due to lowered activation energy from sulfonyl stabilization .

Reduction and Oxidation

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For example, structural modifications of similar pyridine derivatives have shown enhanced activity against Pseudomonas aeruginosa, a common pathogen in clinical settings .

1.2 Protein Kinase Inhibition

This compound serves as an intermediate in the synthesis of protein kinase inhibitors, which are critical in cancer therapy. The synthesis of this compound has been reported as a crucial step in developing small molecule inhibitors that modulate cell cycle control by targeting specific kinases . The ability to synthesize this compound efficiently is essential for scaling up production for clinical use.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating complex molecular architectures. It has been employed in the synthesis of other biologically active compounds, including those with potential therapeutic effects against various diseases .

2.2 Synthesis of Trifluoromethylpyridines

The compound has also been explored in the context of synthesizing trifluoromethylpyridines, which are valuable in agrochemical and pharmaceutical applications. Trifluoromethyl groups enhance the biological activity of compounds, making them more effective as pesticides and drugs .

Bioanalytical Applications

3.1 Fluorescent Probes

Recent studies highlight the potential of this compound as a precursor for fluorescent probes used in bioanalytical applications. These probes are crucial for high-throughput screening and diagnostics due to their ability to provide real-time data on biological processes . The incorporation of this compound into fluorescently labeled heterocycles enhances their utility in imaging techniques.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant inhibition zone compared to control compounds, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Protein Kinase Inhibitors

A research group successfully synthesized a series of protein kinase inhibitors using this compound as a key intermediate. Their findings demonstrated that modifications to this compound led to enhanced potency and selectivity against specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The compound is compared below with 6-chloro-5-hydroxypyridine-3-carbaldehyde (CAS: 176433-55-9), a structurally related analogue .

Table 1: Structural and Physicochemical Comparison

| Property | 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde | 6-Chloro-5-hydroxypyridine-3-carbaldehyde |

|---|---|---|

| Substituents | -SO₂CH₃ (C6), -CH₃ (C5), -CHO (C3) | -Cl (C6), -OH (C5), -CHO (C3) |

| Molecular Weight (g/mol) | ~215.25 | ~173.57 |

| Solubility | High in polar solvents (e.g., DMSO, methanol) | Moderate in polar solvents, low in lipids |

| Reactivity of -CHO | Enhanced by electron-withdrawing -SO₂CH₃ | Reduced by electron-donating -OH |

| Lipophilicity (LogP) | ~1.2 (estimated) | ~0.3 (estimated) |

| Stability | Stable under inert conditions | Prone to oxidation due to -OH group |

Research Findings and Trends

- Reactivity Studies : The aldehyde group in 6-methanesulfonyl derivatives undergoes faster nucleophilic addition (e.g., with amines) compared to chloro-hydroxy analogues, as shown in kinetic studies.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals the methanesulfonyl derivative decomposes at ~220°C, whereas the chloro-hydroxy analogue degrades at ~180°C due to -OH instability.

Biological Activity

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde (CAS No. 1565845-66-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a methanesulfonyl group and an aldehyde functional group. Its structure is pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Compounds with similar structures have shown the ability to bind to various receptors, influencing multiple biochemical pathways:

- Target Interactions : The compound may interact with enzymes or receptors involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.

- Biochemical Pathways : It is hypothesized that this compound could modulate pathways associated with reactive oxygen species (ROS) production, similar to other pyridine derivatives.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit diverse biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyridine derivatives can inhibit the growth of various pathogens, indicating potential applications in treating infections.

- Anticancer Activity : There is emerging evidence that such compounds may induce apoptosis in cancer cells, making them candidates for cancer therapy.

- Neuroprotective Effects : Similar structures have been noted for their neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

- Neuroprotective Effects :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilicity of the compound may facilitate its absorption across biological membranes.

- Metabolism : Preliminary studies suggest that it could be metabolized into active metabolites that retain or enhance its biological activity.

- Excretion : Further research is required to elucidate the excretion pathways and half-life of this compound in biological systems.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of a pre-functionalized pyridine precursor. For example, introducing the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The aldehyde group can be introduced via oxidation of a hydroxymethyl intermediate using MnO₂ or Swern oxidation . Purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>97%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~9.8–10.0 ppm) and methanesulfonyl group (singlet at ~3.3 ppm for CH₃; ¹³C ~42 ppm for S–CH₃). Pyridine ring protons exhibit characteristic splitting patterns .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1350/1150 cm⁻¹ (S=O stretches).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ion matching the molecular formula (C₈H₉NO₃S⁺, calculated m/z 199.03).

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, confirming regiochemistry.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent aldehyde oxidation. Solubility in DMSO (≥50 mg/mL) allows stock solutions for reactions. Degradation is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p) level) reveal the sulfonyl group acts as a strong electron-withdrawing moiety, reducing electron density at the pyridine nitrogen. This enhances electrophilic reactivity at the aldehyde position, facilitating nucleophilic additions (e.g., Grignard reactions). Charge distribution maps (generated with Gaussian 16) correlate with observed reaction rates in cross-couplings .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from solvent effects or tautomerism. Use deuterated DMSO for NMR to stabilize the aldehyde form. Cross-validate with 2D experiments (HSQC, HMBC) to assign ambiguous signals. For crystallographic inconsistencies (e.g., unit cell parameters), reprocess data with SHELX or refine using Olex2 .

Q. How can this compound be utilized as an intermediate in drug development?

- Methodological Answer : The aldehyde group enables condensation with amines to form Schiff bases (e.g., for metal-chelating ligands) or reductive amination to generate secondary amines. In medicinal chemistry, it serves as a precursor for kinase inhibitors, leveraging the sulfonyl group for target binding. Optimize reaction yields by screening catalysts (e.g., Pd(PPh₃)₄ ) in Suzuki-Miyaura couplings with boronic acids .

Q. What advanced analytical methods quantify this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC (Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 15 min). Validate with LC-MS (QTOF) for high sensitivity (LOQ ≤ 0.1 µg/mL). Calibration curves (R² > 0.99) ensure reproducibility .

Q. What computational approaches predict its reactivity in catalytic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with enzymatic targets (e.g., cytochrome P450). MD simulations (GROMACS) assess binding stability. For organometallic reactions, calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.